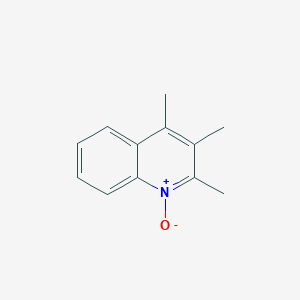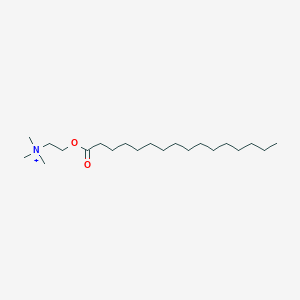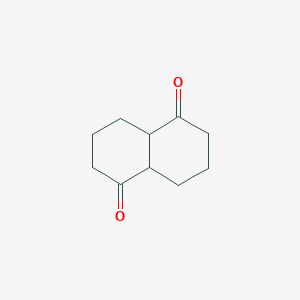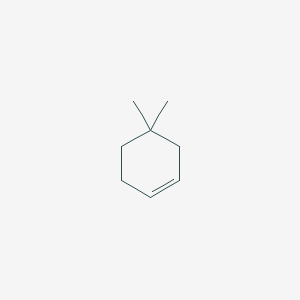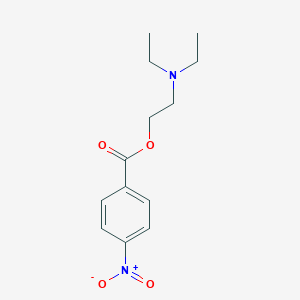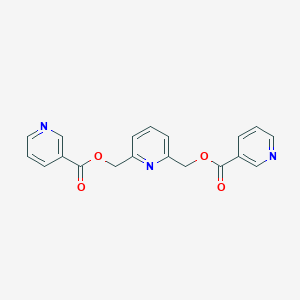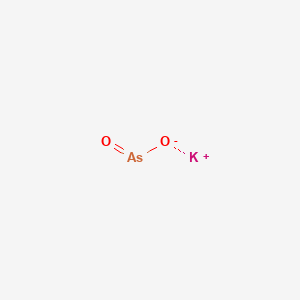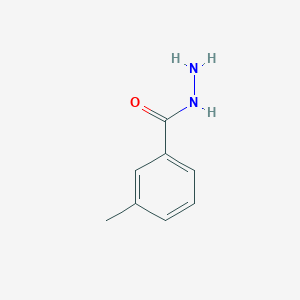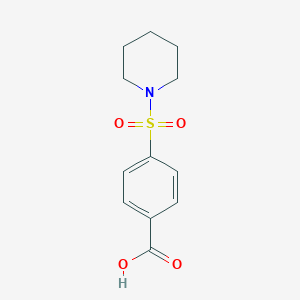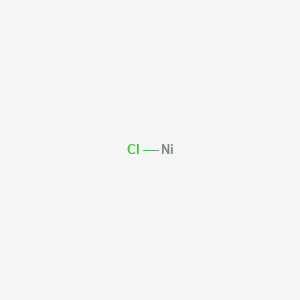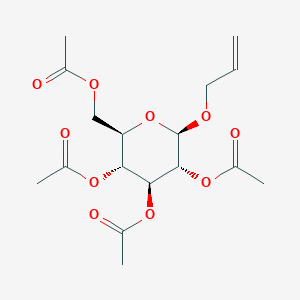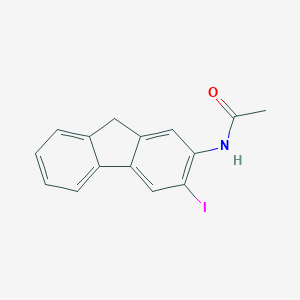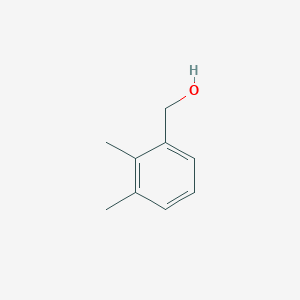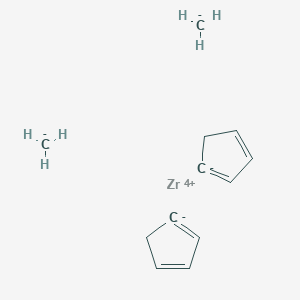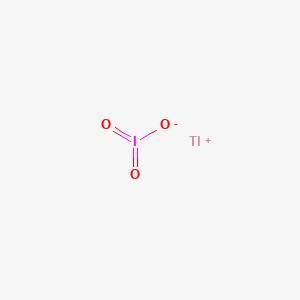
Thallium iodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thallium iodate is an inorganic compound that has gained attention in the scientific community due to its unique properties. It is a white crystalline solid that is insoluble in water. Thallium iodate has been used in various scientific research applications due to its potential as a catalyst and its ability to act as a precursor for other thallium compounds.
Applications De Recherche Scientifique
Thallium iodate has been used in various scientific research applications due to its potential as a catalyst and its ability to act as a precursor for other thallium compounds. It has been used in the synthesis of thallium oxalate and thallium carbonate. Thallium iodate has also been used in the preparation of thallium-doped indium oxide, which has potential applications in the field of electronics.
Mécanisme D'action
The mechanism of action of thallium iodate is not well understood. However, it is believed that thallium iodate may act as a Lewis acid catalyst due to the presence of the thallium ion. It may also act as a precursor for other thallium compounds.
Effets Biochimiques Et Physiologiques
Thallium iodate is toxic and can cause serious health effects if ingested or inhaled. It can cause damage to the nervous system, kidneys, and liver. Thallium iodate has also been shown to have mutagenic and carcinogenic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Thallium iodate has several advantages for lab experiments. It is a relatively inexpensive compound and is readily available. Thallium iodate is also stable under normal laboratory conditions. However, thallium iodate is toxic and must be handled with care. It is also not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research involving thallium iodate. One area of research could focus on the use of thallium iodate as a catalyst in organic synthesis. Another area of research could focus on the potential use of thallium-doped indium oxide in electronics. Additionally, more research is needed to understand the mechanism of action of thallium iodate and its potential health effects.
Méthodes De Synthèse
Thallium iodate can be synthesized through the reaction of thallium nitrate and potassium iodate in water. The reaction produces thallium iodate as a white precipitate. The reaction can be represented as follows:
Tl(NO3)3 + KIO3 → Tl(IO3)3 + KNO3
Propriétés
Numéro CAS |
14767-09-0 |
|---|---|
Nom du produit |
Thallium iodate |
Formule moléculaire |
TlIO3 IO3Tl |
Poids moléculaire |
379.29 g/mol |
Nom IUPAC |
thallium(1+);iodate |
InChI |
InChI=1S/HIO3.Tl/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Clé InChI |
CAYDDMLOPABSRH-UHFFFAOYSA-M |
SMILES |
[O-]I(=O)=O.[Tl+] |
SMILES canonique |
[O-]I(=O)=O.[Tl+] |
Autres numéros CAS |
14767-09-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



